Tris(isopropenyloxy)phenyl silane
Overview
Description
Tris(isopropenyloxy)phenyl silane is an organosilicon compound with the molecular formula C15H20O3Si. It is characterized by the presence of three isopropenyloxy groups attached to a phenyl ring, which is further bonded to a silicon atom. This compound is known for its unique chemical properties and versatility in various applications, particularly in the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(isopropenyloxy)phenyl silane typically involves the reaction of phenyltrichlorosilane with isopropenyl alcohol in the presence of a base. The reaction proceeds through the formation of intermediate siloxanes, which are then converted to the desired product under controlled conditions. The general reaction can be represented as follows:
PhSiCl3+3CH2C(CH3)OH→PhSi(OCH2C(CH3))3+3HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Tris(isopropenyloxy)phenyl silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced using hydrosilanes to yield corresponding silanes.
Substitution: The isopropenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethylsilane are commonly used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding silanes.
Substitution: Various substituted silanes depending on the reagents used
Scientific Research Applications
Tris(isopropenyloxy)phenyl silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in bioconjugation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties .
Mechanism of Action
The mechanism of action of Tris(isopropenyloxy)phenyl silane involves the interaction of its functional groups with various molecular targets. The isopropenyloxy groups can undergo hydrolysis to form silanols, which can further react with other molecules to form stable siloxane bonds. This reactivity makes it a valuable compound in cross-linking and surface modification applications .
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar in structure but lacks the isopropenyloxy groups.
Tris(trimethylsilyl)silane: Contains trimethylsilyl groups instead of isopropenyloxy groups.
Uniqueness
Tris(isopropenyloxy)phenyl silane is unique due to the presence of isopropenyloxy groups, which impart distinct reactivity and properties compared to other silanes. This makes it particularly useful in applications requiring specific functionalization and cross-linking capabilities .
Properties
IUPAC Name |
phenyl-tris(prop-1-en-2-yloxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3Si/c1-12(2)16-19(17-13(3)4,18-14(5)6)15-10-8-7-9-11-15/h7-11H,1,3,5H2,2,4,6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIZTLFJCDBRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si](C1=CC=CC=C1)(OC(=C)C)OC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068733 | |
Record name | Tris(isopropenyloxy)phenyl silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52301-18-5 | |
Record name | [Tris[(1-methylethenyl)oxy]silyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52301-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (tris((1-methylethenyl)oxy)silyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052301185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, [tris[(1-methylethenyl)oxy]silyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(isopropenyloxy)phenyl silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(isopropenyloxy)phenyl silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tris(isopropenyloxy)phenyl silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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